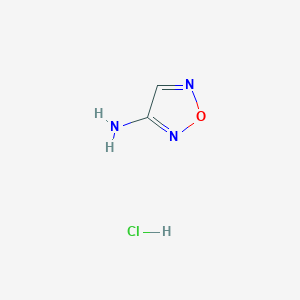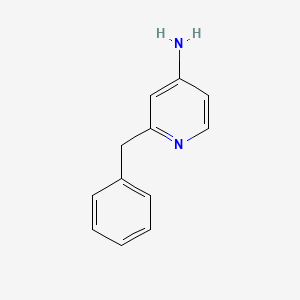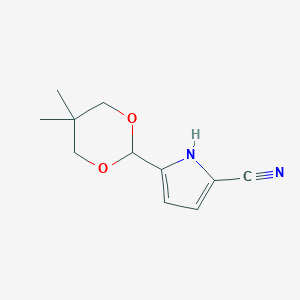![molecular formula C9H10N2S B13670106 (2-Methylbenzo[d]thiazol-4-yl)methanamine](/img/no-structure.png)
(2-Methylbenzo[d]thiazol-4-yl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Methylbenzo[d]thiazol-4-yl)methanamine is an organic compound belonging to the benzothiazole family Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure This particular compound is characterized by a methyl group attached to the benzothiazole ring and an amine group attached to the methylene bridge
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2-Methylbenzo[d]thiazol-4-yl)methanamine typically involves the following steps:
Starting Materials: The synthesis begins with 2-methylbenzothiazole and formaldehyde.
Reaction Conditions: The reaction is carried out under acidic conditions, often using hydrochloric acid as a catalyst.
Procedure: The 2-methylbenzothiazole is reacted with formaldehyde in the presence of hydrochloric acid, leading to the formation of this compound.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity of the final product through various purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions: (2-Methylbenzo[d]thiazol-4-yl)methanamine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted benzothiazole derivatives.
Applications De Recherche Scientifique
(2-Methylbenzo[d]thiazol-4-yl)methanamine has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential as a monoamine oxidase inhibitor, which could be useful in treating neurodegenerative disorders such as Parkinson’s disease and Alzheimer’s disease.
Material Science: The compound’s unique structure makes it a candidate for use in organic electronics and photonics.
Biological Studies: It has been explored for its antimicrobial and antifungal properties.
Propriétés
Formule moléculaire |
C9H10N2S |
|---|---|
Poids moléculaire |
178.26 g/mol |
Nom IUPAC |
(2-methyl-1,3-benzothiazol-4-yl)methanamine |
InChI |
InChI=1S/C9H10N2S/c1-6-11-9-7(5-10)3-2-4-8(9)12-6/h2-4H,5,10H2,1H3 |
Clé InChI |
XLGFFVBUPQBPPC-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC2=C(C=CC=C2S1)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Ethyl benzo[d]oxazole-4-carboxylate](/img/structure/B13670058.png)







